C18 Dihydroceramide-d3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

18,18,18-trideuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTJQXAANJHSCE-HVVNVICOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of C18 Dihydroceramide-d3-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical synthesis and purification of C18 Dihydroceramide-d3-1, a crucial internal standard for mass spectrometry-based lipidomics. The synthesis involves a multi-step process, beginning with the individual preparation of its two key precursors: D-erythro-sphinganine and deuterated stearic acid. These are subsequently coupled and the final product is purified to a high degree.

Overview of the Synthetic Strategy

The synthesis of this compound (N-(stearoyl-d3)-D-erythro-sphinganine) is a convergent process. The two primary building blocks, D-erythro-sphinganine and stearic acid-d3, are synthesized separately and then coupled to form the final product.

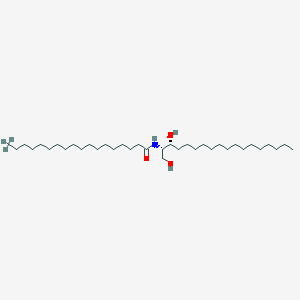

Caption: Convergent synthesis strategy for this compound.

Synthesis of Precursors

Synthesis of D-erythro-sphinganine

D-erythro-sphinganine can be synthesized via several stereoselective routes, often starting from chiral precursors like L-serine. One common approach involves the formation of an α-amino epoxide from a protected L-serinal derivative, followed by nucleophilic opening of the epoxide with a long-chain organometallic reagent.

Table 1: Comparison of Synthetic Routes to D-erythro-sphinganine

| Starting Material | Key Intermediate | Overall Yield | Reference |

| N-tert-butyloxycarbonyl-L-serine methyl ester | α-amino epoxide | 68% | [1] |

| L-serine derivatives | 3-Ketosphinganine | 26-38% | [2] |

| Chiral protected 2-amino-1,3,4-butanetriol | Oxazolinyl oxirane | High | [3] |

Synthesis of Stearic acid-d3

Deuterated stearic acid can be prepared by deuteration of stearic acid or its precursors. For this compound, the deuterium (B1214612) atoms are typically at the terminal methyl group of the stearoyl chain. This can be achieved through synthetic routes utilizing deuterated starting materials.

N-acylation of D-erythro-sphinganine with Stearic acid-d3

The crucial step in the synthesis is the formation of an amide bond between the amino group of D-erythro-sphinganine and the carboxyl group of stearic acid-d3. This can be achieved through chemical methods, often involving the activation of the carboxylic acid.

Experimental Protocol: N-acylation using DCC Coupling

This protocol describes a common method for amide bond formation using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

D-erythro-sphinganine

-

Stearic acid-d3

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve D-erythro-sphinganine and a slight molar excess of stearic acid-d3 in a mixture of anhydrous DCM and a small amount of anhydrous DMF.

-

Add a catalytic amount of DMAP to the solution.

-

In a separate flask, dissolve a slight molar excess of DCC in anhydrous DCM.

-

Slowly add the DCC solution to the sphinganine (B43673)/stearic acid mixture at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Workflow for the N-acylation of D-erythro-sphinganine.

Purification of this compound

Purification is critical to obtaining a high-purity internal standard. A combination of chromatographic techniques is typically employed.

Thin Layer Chromatography (TLC)

TLC is a valuable tool for monitoring reaction progress and for the initial purification of small quantities. For separating dihydroceramides from their corresponding ceramides (B1148491), which differ only by a double bond, borate-impregnated TLC plates are highly effective. The vicinal diol in the sphinganine backbone of dihydroceramides complexes with borate, retarding its migration and allowing for clear separation.

Table 2: TLC Solvent Systems for Dihydroceramide Purification

| TLC Plate Type | Solvent System (v/v/v) | Purpose |

| Standard Silica Gel | Chloroform/Methanol/Acetic Acid (190:9:1) | General separation of lipids. |

| Borate-Impregnated Silica Gel | Chloroform/Methanol (9:1) | Separation of dihydroceramides from ceramides.[4] |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the final purification of this compound. A C18 column is typically used with a gradient elution.

Table 3: Example HPLC Gradient for Dihydroceramide Purification

| Time (min) | % Mobile Phase A (Water + 0.2% Formic Acid) | % Mobile Phase B (Acetonitrile/Isopropanol (60:40) + 0.2% Formic Acid) |

| 0 | 90 | 10 |

| 1 | 90 | 10 |

| 12 | 25 | 75 |

| 21 | 1 | 99 |

| 24 | 1 | 99 |

| 24.1 | 90 | 10 |

| 28 | 90 | 10 |

This is an exemplary gradient and may require optimization.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 4: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic labeling. | A molecular ion peak corresponding to the mass of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation. | Absence of proton signals at the deuterated positions and characteristic signals for the rest of the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single, sharp peak indicating high purity. |

Dihydroceramide Signaling Pathways

Dihydroceramides are precursors to ceramides in the de novo sphingolipid synthesis pathway. While once considered inert, recent research has shown that dihydroceramides themselves have distinct biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of radiolabeled ceramides and phosphosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selekt.biotage.com [selekt.biotage.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated C18 Dihydroceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18 Dihydroceramide (B1258172) (also known as N-stearoylsphinganine or Cer(d18:0/18:0)) is a bioactive sphingolipid and a direct precursor in the de novo synthesis of C18 ceramide.[1][2] Sphingolipids are a critical class of lipids involved in a multitude of cellular processes, including cell division, differentiation, apoptosis, and membrane structure.[3][4] The dihydro- form of the ceramide lacks the characteristic 4,5-trans double bond found in ceramide. While once considered an inert intermediate, dihydroceramide is now recognized for its distinct biological roles in autophagy, cellular stress responses, and cell growth regulation.[5][6]

The deuteration of C18 dihydroceramide, where one or more hydrogen atoms are replaced by deuterium (B1214612), creates a stable, heavy-isotope-labeled internal standard. This is invaluable for sensitive and accurate quantification in mass spectrometry-based lipidomics studies.[7][8] The physicochemical properties of deuterated analogs are nearly identical to their non-deuterated counterparts, with the primary difference being a predictable increase in molecular weight. This guide provides a detailed overview of the core physicochemical properties of C18 dihydroceramide, with a focus on experimental methodologies and its role in cellular signaling pathways.

Physicochemical Data of C18 Dihydroceramide

Quantitative data for deuterated C18 dihydroceramide is not extensively published. The following tables summarize the known properties of non-deuterated C18 dihydroceramide (N-stearoylsphinganine). These values serve as a robust baseline for its deuterated forms.

General and Physical Properties

| Property | Value | Source |

| Systematic Name | N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | [1] |

| Synonyms | Cer(d18:0/18:0), N-Stearoylsphinganine, C18 Dihydroceramide | [1][9] |

| Molecular Formula | C₃₆H₇₃NO₃ | [1][3][9] |

| Molecular Weight | 567.97 g/mol | [9] |

| Molecular Weight (d₃) | 570.99 g/mol (Calculated for 3 deuterium atoms) | |

| Physical State | Crystalline solid, White to off-white powder | [1][3][10] |

| Storage Conditions | Store at -20°C, may be heat sensitive | [11][12][13] |

Solubility and Partitioning Properties

| Property | Value | Source / Method |

| Solubility in Water | Insoluble; Predicted: 3.7 x 10⁻⁵ g/L | [11][14]; ALOGPS[3] |

| Solubility in Organic Solvents | Soluble in DMSO; Soluble in warmed Ethanol | [1] |

| logP (Octanol/Water) | Predicted: 9.71 to 11.96 | ALOGPS, ChemAxon[2][3] |

| pKa (Strongest Acidic) | Predicted: 13.83 | ChemAxon[3] |

| pKa (Strongest Basic) | Predicted: -1 | ChemAxon[3] |

Key Signaling Pathways Involving C18 Dihydroceramide

C18 Dihydroceramide is a central molecule in sphingolipid metabolism, primarily synthesized through the de novo pathway and catabolized via desaturation to form ceramide.

De Novo Sphingolipid Synthesis Pathway

The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions leads to the formation of sphinganine (B43673). Ceramide Synthase 1 (CerS1) then specifically acylates sphinganine with a C18:0 acyl chain (stearic acid) to form C18 dihydroceramide.[4][15] The final step is the introduction of a double bond by dihydroceramide desaturase 1 (DEGS1) to produce C18 ceramide.[15][16]

Caption: The de novo synthesis pathway of C18 Dihydroceramide in the Endoplasmic Reticulum.

The Sphingolipid Salvage Pathway

Ceramide can also be generated through the breakdown of complex sphingolipids in the lysosome, a process known as the salvage pathway. This pathway recycles sphingosine (B13886), which can then be re-acylated by ceramide synthases (including CerS1) to form ceramide. This pathway is distinct from the de novo synthesis route and contributes to the dynamic regulation of cellular ceramide levels.[17]

Caption: The sphingolipid salvage pathway for recycling sphingosine to generate ceramide.

Experimental Protocols

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and phase transition enthalpy.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-3 mg of deuterated C18 dihydroceramide into an aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 150°C).

-

Hold at the high temperature for 2-5 minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at the same rate.

-

A second heating scan is often performed to ensure thermal history is erased.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition on the thermogram. The area under the peak corresponds to the enthalpy of fusion.

Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of the compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of deuterated C18 dihydroceramide to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand until the excess, undissolved solid has settled. Alternatively, centrifuge the samples at high speed to pellet the solid.

-

Quantification: Carefully withdraw an aliquot from the supernatant (the saturated solution), ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method, such as LC-MS/MS, which can distinguish the deuterated standard from any endogenous lipids.

Lipid Extraction and Quantification for Biological Samples

Objective: To extract sphingolipids from a biological matrix (e.g., plasma, cells) and quantify C18 dihydroceramide using its deuterated analog as an internal standard.[8]

Methodology:

-

Sample Preparation: To a 20 µL aliquot of plasma or serum, add 10 µL of a methanolic solution containing the deuterated C18 dihydroceramide internal standard at a known concentration (e.g., 250 fmol/µL).[8]

-

Lipid Extraction (Bligh-Dyer Method Adaptation):

-

Sample Processing:

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in 20 µL of a suitable solvent (e.g., methanol).[8]

-

Inject the sample onto a reverse-phase C18 column (e.g., Atlantis T3) for chromatographic separation.[8]

-

Utilize a triple quadrupole mass spectrometer operating in a scheduled Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous (light) C18 dihydroceramide and the deuterated (heavy) internal standard.

-

Quantify the endogenous lipid by calculating the ratio of its peak area to that of the known amount of the deuterated internal standard.

-

Caption: A standard workflow for the extraction and quantification of sphingolipids from plasma.

Conclusion

Deuterated C18 dihydroceramide is a vital tool for modern lipidomics, enabling precise quantification of its endogenous counterpart in complex biological systems. While its physicochemical properties are largely inferred from the non-deuterated molecule, this guide provides a foundational understanding based on available data and standard analytical methodologies. The established roles of dihydroceramide in critical signaling pathways underscore the importance of accurate measurement, for which deuterated standards are indispensable. Further experimental characterization of these deuterated analogs will continue to refine their application in research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Human Metabolome Database: Showing metabocard for Cer(d18:0/18:0) (HMDB0011761) [hmdb.ca]

- 4. air.unimi.it [air.unimi.it]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. larodan.com [larodan.com]

- 10. 2304-81-6 CAS MSDS (C18 CERAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. C18 CERAMIDE | CAS#:2304-81-6 | Chemsrc [chemsrc.com]

- 12. C18-dihydro-CERAMIDE (N-stearoyl-) | 2304-80-5 | INDOFINE Chemical Company [indofinechemical.com]

- 13. C18:1 Dihydroceramide (d18:0/18:1(9Z)), 34227-83-3 | BroadPharm [broadpharm.com]

- 14. C18-Ceramide | C36H71NO3 | CID 5283565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. metabolon.com [metabolon.com]

- 16. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of C18 Dihydroceramide in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, dihydroceramides were considered biologically inert intermediates in the de novo sphingolipid synthesis pathway, merely serving as precursors to the more bioactive ceramides. However, a growing body of evidence has repositioned these molecules, particularly C18 dihydroceramide (B1258172) (d18:0/18:0), as critical signaling lipids in their own right. This guide provides an in-depth technical overview of the role of C18 dihydroceramide in sphingolipid metabolism, its involvement in key cellular processes, and its implications for disease and therapeutic development. We will delve into the quantitative analysis of C18 dihydroceramide, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways.

C18 Dihydroceramide in the Sphingolipidome

C18 dihydroceramide is a specific N-acylated sphinganine (B43673) species with an 18-carbon stearoyl chain. Its synthesis is a critical step in the de novo sphingolipid pathway, occurring in the endoplasmic reticulum. The enzyme ceramide synthase 1 (CerS1) exhibits a preference for stearoyl-CoA, making it the primary producer of C18 dihydroceramide.[1][2] Subsequently, dihydroceramide desaturase 1 (DES1) introduces a double bond into the sphinganine backbone to convert C18 dihydroceramide into C18 ceramide.[3] The balance between C18 dihydroceramide and C18 ceramide is increasingly recognized as a crucial determinant of cell fate.

Quantitative Data on C18 Dihydroceramide Levels

The precise quantification of C18 dihydroceramide is essential for understanding its physiological and pathological roles. Below are tables summarizing quantitative data from various studies, illustrating the modulation of C18 dihydroceramide levels in different biological contexts.

| Condition | Tissue/Cell Type | C18 Dihydroceramide Level/Change | Reference(s) |

| Obesity and Type 2 Diabetes | |||

| Obese vs. Lean Individuals | Serum | Significantly greater total dihydroceramides | [4][5] |

| Type 2 Diabetes vs. Control | Plasma | Increased C18:0 dihydroceramide (concentration not specified) | [6] |

| Obese Female Children/Adolescents with T2D vs. Controls | Plasma | ~2-fold increase in C24:1 dihydroceramide (C18 not specified) | [7] |

| Individuals with Obesity or T2D | Serum | ~10 ng/ml (used for in vitro treatment) | [4][5] |

| Cancer | |||

| Glioma vs. Control | Brain Tissue | Significantly lower C18-ceramide (dihydroceramide not specified) | [8] |

| Photodynamic Therapy (PDT) Treated HNSCC Cells | Cultured Cells | Significant increase post-PDT | [9] |

| Cellular Stress and Treatment | |||

| TNF-α treated U2OS cells | Cultured Cells | Five-fold increase in C18 ceramide (dihydroceramide not specified) | [2] |

Note: Data on specific concentrations of C18 dihydroceramide are often presented within broader lipidomic profiles. The table reflects the availability of specific data points in the cited literature.

Signaling Pathways Involving C18 Dihydroceramide

C18 dihydroceramide accumulation has been shown to modulate critical cellular signaling pathways, primarily those involved in autophagy and apoptosis.

C18 Dihydroceramide-Induced Autophagy

Accumulation of dihydroceramides can induce autophagy, a cellular recycling process, through endoplasmic reticulum (ER) stress.[10] This can lead to the inhibition of the Akt/mTORC1 pathway, a central regulator of cell growth and proliferation.[10]

References

- 1. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Serum dihydroceramides correlate with insulin sensitivity in humans and decrease insulin sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroceramide Desaturase Knockdown Impacts Sphingolipids and Apoptosis after Photodamage in Human Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

Discovery and characterization of C18 Dihydroceramide-d3-1

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of C18 Dihydroceramide (B1258172), with a focus on the application and characterization of its deuterated analogue, C18 Dihydroceramide-d3.

C18 Dihydroceramide (Cer(d18:0/18:0)) is a key intermediate in the de novo sphingolipid biosynthesis pathway.[1] Unlike its well-known counterpart, ceramide, dihydroceramides were historically considered biologically inert. However, emerging research has revealed their significant roles in a multitude of cellular processes, including autophagy, cell proliferation, and stress responses.[2] Given their growing importance in metabolic diseases and cancer, accurate quantification of specific dihydroceramide species like C18 dihydroceramide is crucial.[1][2] This has led to the synthesis and application of stable isotope-labeled internal standards, such as C18 Dihydroceramide-d3, for precise analysis by mass spectrometry.[3][4]

Physicochemical Properties and Quantification

C18 Dihydroceramide-d3 is intended for use as an internal standard for the quantification of C18 dihydroceramide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] Its physicochemical properties are summarized in the table below.

| Property | Value |

| Formal Name | N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3 |

| Molecular Formula | C₃₆H₇₀D₃NO₃ |

| Formula Weight | 571.0 |

| Purity | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ |

| Formulation | A solid |

| Solubility | DMSO: 0.5 mg/ml |

| Storage | -20°C |

| Stability | ≥ 4 years |

Table 1: Physicochemical properties of C18 Dihydroceramide-d3. Data sourced from Cayman Chemical.[3]

The De Novo Sphingolipid Synthesis Pathway

C18 Dihydroceramide is synthesized in the endoplasmic reticulum through the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce various sphingolipids.

Biological Significance of C18 Dihydroceramide

Recent studies have highlighted the involvement of C18 dihydroceramide in various physiological and pathological processes. Elevated levels of C18 dihydroceramide have been observed in the plasma of pre-diabetic individuals up to nine years before the onset of type 2 diabetes.[3] In hepatic steatosis models, increased levels of C18 dihydroceramide lead to greater triacylglycerol storage and autophagosome accumulation.[3] Furthermore, it is found at elevated levels in the skin of patients with atopic dermatitis.[3]

Experimental Protocols

Quantification of C18 Dihydroceramide using LC-MS/MS with C18 Dihydroceramide-d3 Internal Standard

This protocol outlines a general procedure for the quantification of C18 dihydroceramide in biological samples, such as plasma or cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and C18 Dihydroceramide-d3 as an internal standard.

1. Sample Preparation (Lipid Extraction)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

-

Add 10 µL of a known concentration of C18 Dihydroceramide-d3 in a suitable solvent (e.g., methanol).

-

Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used for the separation of ceramides.

-

Mobile Phase: A gradient of two solvents is commonly employed. For example, Mobile Phase A could be water with 0.1% formic acid and Mobile Phase B could be acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the lipids.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of ceramides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5][6]

-

MRM Transitions: Specific precursor-to-product ion transitions for both C18 dihydroceramide and the C18 Dihydroceramide-d3 internal standard need to be determined and optimized on the specific mass spectrometer being used.

-

3. Data Analysis

-

Integrate the peak areas for the MRM transitions of both the endogenous C18 dihydroceramide and the C18 Dihydroceramide-d3 internal standard.

-

Calculate the ratio of the peak area of the endogenous C18 dihydroceramide to the peak area of the internal standard.

-

Quantify the concentration of C18 dihydroceramide in the sample by comparing this ratio to a standard curve generated with known concentrations of C18 dihydroceramide and a fixed concentration of the internal standard.

Conclusion

C18 Dihydroceramide is an increasingly important bioactive lipid, and its accurate quantification is essential for understanding its role in health and disease. The use of a stable isotope-labeled internal standard like C18 Dihydroceramide-d3 in conjunction with LC-MS/MS provides a robust and reliable method for this purpose. This technical guide provides a foundational understanding of C18 Dihydroceramide and a practical framework for its analysis in a research setting.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. caymanchem.com [caymanchem.com]

- 4. C18 dihydro Ceramide-d3 (d18:0/18:0-d3) - Biochemicals - CAT N°: 24428 [bertin-bioreagent.com]

- 5. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

C18 Dihydroceramide-d3-1 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of C18 Dihydroceramide-d3-1 as a stable isotope-labeled tracer for investigating the de novo sphingolipid synthesis pathway and its role in various cellular processes. This document details the underlying metabolic pathways, experimental protocols for tracer studies, and data interpretation, offering valuable insights for researchers in metabolic diseases, oncology, and neurodegenerative disorders.

Introduction to Dihydroceramides and Sphingolipid Metabolism

Dihydroceramides (dhCer) are key metabolic intermediates in the de novo synthesis of sphingolipids, a class of lipids crucial for cell structure and signaling.[1][2] For a long time, dhCer were considered biologically inactive precursors to ceramides. However, emerging evidence has highlighted their distinct biological functions in cellular processes such as autophagy, apoptosis, and endoplasmic reticulum (ER) stress.[3][4][5] The C18 isoform of dihydroceramide (B1258172), containing a stearoyl (C18:0) fatty acid chain, is a common species in mammalian cells.

The use of stable isotope-labeled tracers, such as this compound, coupled with mass spectrometry, has become a powerful tool for elucidating the dynamics of sphingolipid metabolism.[6] By tracing the incorporation of the deuterium-labeled C18 dihydroceramide into downstream sphingolipids, researchers can quantitatively measure metabolic flux through the de novo pathway and assess how this flux is altered in disease states or in response to therapeutic interventions.

The De Novo Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum. The pathway involves a series of enzymatic reactions that ultimately lead to the formation of complex sphingolipids.

This diagram illustrates the key steps in the de novo synthesis of sphingolipids, starting from serine and palmitoyl-CoA in the endoplasmic reticulum and proceeding to the formation of complex sphingolipids in the Golgi apparatus. This compound is introduced to trace the flux through this pathway.

C18 Dihydroceramide in Cellular Signaling

Recent studies have implicated the accumulation of dihydroceramides, including the C18 species, in the induction of cellular stress responses, particularly autophagy and the unfolded protein response (UPR) due to ER stress.[3][7]

Dihydroceramide-Induced Autophagy

The accumulation of dihydroceramides can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][8] This process can have both pro-survival and pro-death consequences depending on the cellular context.

This diagram shows the signaling cascade initiated by the accumulation of C18 dihydroceramide, leading to ER stress, the unfolded protein response, and ultimately autophagy, which influences the cell's fate.

Experimental Design for Tracer Studies

Metabolic flux analysis using this compound involves introducing the labeled tracer into a biological system (e.g., cell culture or animal model) and monitoring its incorporation into downstream metabolites over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This workflow outlines the major steps involved in a metabolic tracer study using this compound, from sample preparation and tracer administration to data analysis and flux calculation.

Detailed Experimental Protocols

1. Cell Culture and Tracer Labeling:

-

Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

-

Dilute the stock solution in cell culture medium to the final working concentration (typically in the low micromolar range).

-

Remove the old medium from the cells and replace it with the tracer-containing medium.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.

2. Lipid Extraction:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping or trypsinization.

-

Perform a lipid extraction using a modified Bligh and Dyer method:

-

Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the cell pellet.

-

Include an internal standard cocktail containing non-naturally occurring or stable isotope-labeled lipids for other lipid classes to normalize for extraction efficiency and instrument variability.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

-

Perform chromatographic separation using a C18 reversed-phase column.

-

Example LC Gradient:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the lipids.

-

-

Detect the lipids using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Example MRM Transitions:

-

This compound: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion. The exact m/z values will depend on the specific labeling pattern of the d3-1 standard.

-

Endogenous C18 Dihydroceramide: Monitor the transition for the unlabeled species.

-

Downstream Metabolites (e.g., C18 Ceramide-d3-1, C18 Sphingomyelin-d3-1): Determine the expected m/z values for the labeled downstream metabolites and set up corresponding MRM transitions.

-

4. Data Analysis and Flux Calculation:

-

Integrate the peak areas for the labeled and unlabeled lipid species at each time point.

-

Calculate the fractional labeling (enrichment) of each metabolite by dividing the peak area of the labeled species by the sum of the peak areas of the labeled and unlabeled species.

-

Metabolic flux can be estimated by analyzing the rate of label incorporation into downstream metabolites over time. This can range from simple linear regression of the initial rates to more complex metabolic modeling.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from this compound tracer studies can be presented. The values are hypothetical and should be replaced with actual experimental data.

Table 1: Fractional Enrichment of Sphingolipids Over Time

| Time (hours) | This compound (%) | C18 Ceramide-d3-1 (%) | C18 Sphingomyelin-d3-1 (%) |

| 0 | 100 | 0 | 0 |

| 1 | 85 | 10 | 1 |

| 4 | 50 | 35 | 5 |

| 8 | 25 | 50 | 15 |

| 24 | 5 | 60 | 30 |

Table 2: Comparison of Sphingolipid Levels in Control vs. Treated Cells

| Lipid Species | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change |

| C18 Dihydroceramide | 50 | 150 | 3.0 |

| C18 Ceramide | 200 | 250 | 1.25 |

| C18 Sphingomyelin | 1500 | 1400 | 0.93 |

Data presented in these tables are for illustrative purposes only.

Conclusion

This compound is a valuable tool for researchers investigating the dynamics of sphingolipid metabolism. By employing the methodologies outlined in this guide, scientists can gain quantitative insights into the flux through the de novo synthesis pathway and its role in cellular signaling and disease. The ability to trace the metabolic fate of this key intermediate will undoubtedly contribute to a deeper understanding of the complex roles of sphingolipids in health and disease, and may aid in the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

- 1. Dihydroceramide is a key metabolite that regulates autophagy and promotes fibrosis in hepatic steatosis model [inis.iaea.org]

- 2. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4, 5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Cellular Journey of a Key Sphingolipid Precursor: A Technical Guide to the Uptake and Distribution of Exogenous C18 Dihydroceramide-d3-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the cellular uptake, distribution, and metabolic fate of exogenously supplied C18 Dihydroceramide-d3-1, a deuterated analog of a crucial intermediate in sphingolipid metabolism. Understanding the dynamics of this molecule within the cell is paramount for elucidating the complex roles of sphingolipids in health and disease, and for the development of novel therapeutics targeting these pathways. Dihydroceramides, including the C18 species, are not merely biosynthetic precursors to ceramides (B1148491) but are also implicated in cellular processes such as apoptosis and the regulation of mitochondrial reactive oxygen species.[1][2]

Quantitative Analysis of Cellular this compound

Precise quantification of this compound and its metabolites within cellular compartments is critical for understanding its kinetics and distribution. Mass spectrometry-based lipidomics is the gold standard for this purpose.[3][4] The following table summarizes hypothetical quantitative data that could be obtained from a typical experiment where cultured cells are incubated with this compound.

| Cellular Fraction | Analyte | Concentration (pmol/mg protein) | % of Total Deuterated Lipid |

| Whole Cell Lysate | This compound | 150.2 ± 12.5 | 85.1% |

| C18 Ceramide-d3-1 | 22.8 ± 3.1 | 12.9% | |

| C18 Sphingomyelin-d3-1 | 3.5 ± 0.8 | 2.0% | |

| Endoplasmic Reticulum | This compound | 95.7 ± 8.9 | 63.7% |

| C18 Ceramide-d3-1 | 15.1 ± 2.2 | 10.0% | |

| Mitochondria | This compound | 28.4 ± 4.5 | 18.9% |

| C18 Ceramide-d3-1 | 2.1 ± 0.5 | 1.4% | |

| Golgi Apparatus | This compound | 10.1 ± 1.8 | 6.7% |

| C18 Ceramide-d3-1 | 4.9 ± 1.1 | 3.3% | |

| C18 Sphingomyelin-d3-1 | 3.1 ± 0.7 | 2.1% | |

| Plasma Membrane | This compound | 16.0 ± 2.7 | 10.6% |

| C18 Ceramide-d3-1 | 0.7 ± 0.2 | 0.5% | |

| C18 Sphingomyelin-d3-1 | 0.4 ± 0.1 | 0.3% |

Experimental Protocols

Cell Culture and Treatment with this compound

A robust and reproducible protocol for the delivery of exogenous lipids to cultured cells is fundamental for accurate downstream analysis.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (in a suitable solvent, e.g., ethanol)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

-

Preparation of Dihydroceramide-BSA Complex: a. In a sterile microfuge tube, evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen. b. Resuspend the lipid film in a small volume of ethanol. c. In a separate tube, prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free culture medium. d. While vortexing the BSA solution, slowly add the ethanolic solution of this compound. e. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

-

Cell Treatment: a. Aspirate the culture medium from the cells and wash once with warm PBS. b. Add the prepared this compound-BSA complex (diluted in serum-free medium to the final desired concentration) to the cells. c. Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting: a. Following incubation, place the culture dishes on ice and aspirate the treatment medium. b. Wash the cells twice with ice-cold PBS. c. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microfuge tube. d. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. e. Discard the supernatant and store the cell pellet at -80°C for subsequent lipid extraction.

Subcellular Fractionation

To determine the distribution of this compound, subcellular fractionation is performed to isolate different organelles.

Materials:

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

Dounce homogenizer

-

Differential centrifugation equipment

-

Specific organelle markers for validation (e.g., antibodies for Western blotting)

Protocol:

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor under a microscope).

-

Perform a series of differential centrifugation steps to isolate nuclei, mitochondria, microsomes (containing ER and Golgi), and the cytosol.

-

Validate the purity of each fraction using Western blot analysis with antibodies against specific organelle marker proteins.

-

Store the isolated fractions at -80°C for lipid extraction.

Lipid Extraction and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of deuterated lipids.[5]

Materials:

-

Internal standards (e.g., C17 Dihydroceramide)

-

Chloroform, Methanol, Water (HPLC grade)

-

LC-MS/MS system equipped with a C18 column

Protocol:

-

Lipid Extraction (Bligh-Dyer Method): a. To the cell pellet or subcellular fraction, add a 2:1:0.8 mixture of chloroform:methanol:water. b. Include an internal standard for normalization. c. Vortex vigorously and incubate on ice for 30 minutes. d. Centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

-

LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol). b. Inject the sample onto a C18 reverse-phase column. c. Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid to separate the lipids. d. Perform MS/MS analysis in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify the precursor-product ion transitions for this compound and its potential metabolites (e.g., C18 Ceramide-d3-1, C18 Sphingomyelin-d3-1). e. Quantify the analytes by comparing their peak areas to that of the internal standard.

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Synthesis Pathway

Exogenous this compound can enter the de novo sphingolipid synthesis pathway. Dihydroceramide (B1258172) is a key intermediate in this pathway, which originates in the endoplasmic reticulum.[1][6] The initial step involves the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[6] This is followed by a reduction and then acylation by ceramide synthases (CerS) to form dihydroceramide.[6] The final step in ceramide synthesis is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase (DEGS1) to form ceramide.[2][7]

Caption: De novo sphingolipid synthesis pathway in the ER.

Experimental Workflow for Tracking this compound

The overall experimental workflow to investigate the cellular fate of exogenous this compound involves several key stages, from cell culture to data analysis.

Caption: Experimental workflow for cellular lipidomics.

Potential Signaling Roles of Dihydroceramides and Ceramides

While ceramides are well-established signaling molecules involved in processes like apoptosis, recent evidence suggests that dihydroceramides may also have distinct signaling roles.[1][2] An accumulation of dihydroceramides has been linked to the induction of apoptosis and the production of reactive oxygen species in mitochondria.[1] The conversion of the exogenously supplied this compound to C18 Ceramide-d3-1 can lead to the activation of downstream ceramide-mediated signaling cascades.

Caption: Potential signaling roles of C18 dihydroceramide.

By employing these methodologies, researchers can gain valuable insights into the subcellular trafficking and metabolic conversion of this compound, contributing to a deeper understanding of sphingolipid biology and its implications for human health and disease.

References

- 1. lipotype.com [lipotype.com]

- 2. dovepress.com [dovepress.com]

- 3. metsol.com [metsol.com]

- 4. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 7. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Synthesis and Saturation: An In-depth Technical Guide to the Interaction of C18 Dihydroceramide with Lipid-Modifying Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic interactions involving C18 dihydroceramide (B1258172), a key intermediate in sphingolipid metabolism. Understanding these interactions is critical for researchers and professionals in drug development, as dysregulation of this pathway is implicated in numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions. This document details the primary enzymes that metabolize C18 dihydroceramide, presents quantitative data on their activity, outlines experimental protocols for their study, and visualizes the core signaling pathways.

Core Lipid-Modifying Enzymes Interacting with C18 Dihydroceramide

The metabolism of C18 dihydroceramide is primarily orchestrated by two key classes of enzymes: Ceramide Synthases (CerS) and Dihydroceramide Desaturases (DES). These enzymes are central to the de novo sphingolipid synthesis pathway, which is a fundamental process in cellular biology.

Ceramide Synthases (CerS)

Ceramide synthases are a family of six enzymes (CerS1-6) located in the endoplasmic reticulum that catalyze the N-acylation of a sphingoid base to form dihydroceramide.[1][2] Each CerS isoform exhibits a preference for fatty acyl-CoAs of specific chain lengths.[1]

Ceramide Synthase 1 (CerS1) is the primary enzyme responsible for the synthesis of C18 dihydroceramide. It demonstrates a marked substrate specificity for stearoyl-CoA (C18:0-CoA).[1][2][3] CerS1 is predominantly expressed in the brain and skeletal muscle.[4] The activity of CerS1 is crucial, as the C18 ceramides (B1148491) it helps produce are implicated in critical cellular processes, including apoptosis.[1][5] Altered levels of C18 ceramide have been observed in insulin (B600854) resistance and inflammation in skeletal muscle.[1]

Dihydroceramide Desaturase (DES)

Dihydroceramide desaturase, with DEGS1 being the main enzyme in human cells, catalyzes the final step in the de novo synthesis of ceramide.[6][7] This enzyme introduces a 4,5-trans-double bond into the sphingoid backbone of dihydroceramide to form ceramide.[6][8][9] The activity of DES is influenced by the alkyl chain length of the dihydroceramide substrate, showing a preference in the order of C18 > C12 > C8.[10][11] This highlights the significance of this enzyme in the metabolism of C18 dihydroceramide. The conversion of dihydroceramide to ceramide is a critical regulatory point, as dihydroceramides themselves are emerging as bioactive molecules with roles in autophagy and cell cycle arrest.[7][12]

Other Potential Interacting Enzymes

While CerS and DES are the primary enzymes in the direct metabolic pathway of C18 dihydroceramide, other enzymes in the sphingolipid pathway may interact with its downstream products. For instance, Sphingomyelin (B164518) Synthase (SMS) acts on ceramide to produce sphingomyelin.[13][14] Although its direct interaction with C18 dihydroceramide is not its primary role, the flux of C18 ceramide produced from C18 dihydroceramide is a key determinant for SMS activity. Dihydrosphingomyelin can be formed from dihydroceramide, indicating a potential, though less characterized, interaction.[7]

Quantitative Data on Enzyme Interactions

The following tables summarize the available quantitative data for the interaction of C18 dihydroceramide and its analogs with key lipid-modifying enzymes. It is important to note that much of the detailed kinetic analysis has been performed with shorter-chain, more soluble analogs of the natural substrates.

Table 1: Kinetic Parameters for Dihydroceramide Desaturase (DES)

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/g protein) | Reference |

| N-octanoyl-D-erythro-sphinganine (C8-dhCer) | Rat liver microsomes | 340 | Not Reported | [11] |

| N-octanoyl-D-erythro-sphinganine (C8-dhCer) | Rat liver microsomes | 1.92 ± 0.36 | 3.16 ± 0.24 | [8] |

| NADH (co-substrate with C8-dhCer) | Rat liver microsomes | 43.4 ± 6.47 | 4.11 ± 0.18 | [8] |

Table 2: Substrate Specificity of Ceramide Synthases (CerS)

| Enzyme | Preferred Acyl-CoA Substrate(s) | Key Tissue Expression | Reference(s) |

| CerS1 | C18:0 | Brain, Skeletal Muscle | [1][2][4] |

| CerS2 | C22:0, C24:0, C24:1 | General | [1][2] |

| CerS3 | C26:0 and longer | Skin, Testis | [1][15] |

| CerS4 | C18:0, C20:0 | General | [1][16] |

| CerS5 | C14:0, C16:0 | General | [1][3] |

| CerS6 | C14:0, C16:0 | General | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these enzymatic interactions. Below are representative protocols for assaying CerS and DES activity.

Ceramide Synthase (CerS) Activity Assay using Fluorescent Substrates

This protocol is adapted from methods utilizing NBD-sphinganine as a fluorescent substrate.[17][18][19]

Objective: To measure the activity of Ceramide Synthase in cell or tissue homogenates.

Materials:

-

Cell or tissue homogenates containing CerS

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoA (e.g., Stearoyl-CoA for CerS1)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)

-

Solid Phase Extraction (SPE) C18 columns or TLC plates

-

Fluorescence plate reader or TLC imaging system

Procedure:

-

Homogenate Preparation: Prepare cell or tissue homogenates in an appropriate buffer on ice. Determine protein concentration using a standard method like the BCA assay.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined amount of homogenate protein (e.g., 10-50 µg), and BSA.

-

Substrate Preparation: Prepare a solution of NBD-sphinganine and the desired fatty acyl-CoA (e.g., C18:0-CoA).

-

Enzyme Reaction: Initiate the reaction by adding the substrate mixture to the reaction mixture. Incubate at 37°C for a specified time (e.g., 10-60 minutes). The reaction time should be within the linear range of the assay.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Lipid Extraction and Separation:

-

SPE Method: Separate the fluorescent NBD-dihydroceramide product from the unreacted NBD-sphinganine substrate using a C18 SPE column. Elute the product with an appropriate solvent system.[17][19]

-

TLC Method: Spot the lipid extract onto a silica (B1680970) TLC plate and develop the plate using a suitable solvent system to separate NBD-dihydroceramide from NBD-sphinganine.[18]

-

-

Quantification:

-

SPE: Quantify the eluted NBD-dihydroceramide using a fluorescence plate reader.

-

TLC: Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence imaging system.

-

-

Data Analysis: Calculate the rate of NBD-dihydroceramide formation and express it as pmol/min/mg protein.

Dihydroceramide Desaturase (DES) Activity Assay using Radiolabeled Substrates

This protocol is based on methods that measure the formation of tritiated water from a radiolabeled dihydroceramide substrate.[6][8][9]

Objective: To determine the activity of Dihydroceramide Desaturase in vitro.

Materials:

-

Microsomal fractions from tissue (e.g., rat liver) or cell lysates

-

N-Octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine (tritiated substrate)

-

Unlabeled N-octanoyl-D-erythro-dihydrosphingosine

-

NADH or NADPH (cofactor)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

C18 solid-phase extraction columns

-

Scintillation counter and scintillation fluid

Procedure:

-

Microsome Preparation: Isolate microsomal fractions from tissue homogenates by differential centrifugation.

-

Reaction Setup: In a reaction tube, combine the microsomal protein (e.g., 100 µg), reaction buffer, and NADH.

-

Substrate Addition: Add a mixture of labeled and unlabeled dihydroceramide substrate to the reaction tube to achieve the desired final concentration.

-

Enzyme Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Water Separation: Terminate the reaction and load the mixture onto a pre-conditioned C18 column. The tritiated water, a product of the desaturation reaction, will be in the eluate, while the lipid substrate and product will be retained by the column.

-

Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of tritiated water formed and express the enzyme activity as nmol/min/g of protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in sphingolipid metabolism is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

Caption: De novo sphingolipid synthesis pathway focusing on C18 dihydroceramide.

Caption: General experimental workflow for assaying lipid-modifying enzyme activity.

Conclusion

C18 dihydroceramide sits (B43327) at a crucial juncture in sphingolipid metabolism, with its fate tightly controlled by the opposing activities of Ceramide Synthase 1 and Dihydroceramide Desaturase 1. The balance between the synthesis of C18 dihydroceramide and its conversion to C18 ceramide has profound implications for cellular signaling, influencing processes from autophagy to apoptosis. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals aiming to further elucidate the roles of these lipids in health and disease and to identify novel therapeutic targets within this critical metabolic pathway. Further research is warranted to establish more precise kinetic data for the human enzymes and to explore the full spectrum of proteins that may interact with C18 dihydroceramide.

References

- 1. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conversion of dihydroceramide into ceramide: involvement of a desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroceramide desaturase - Wikipedia [en.wikipedia.org]

- 11. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Sphingomyelin synthase 1 suppresses ceramide production and apoptosis post-photodamage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of fluorescent ceramide and sphingomyelin analogs: a novel approach for in vivo monitoring of sphingomyelin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. avantiresearch.com [avantiresearch.com]

C18 Dihydroceramide Signaling: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered an inert precursor to the well-known pro-apoptotic lipid ceramide, C18 dihydroceramide (B1258172) has emerged as a critical bioactive molecule in its own right, with significant roles in regulating fundamental cellular processes, including apoptosis and cell cycle progression. This technical guide provides an in-depth exploration of C18 dihydroceramide signaling, synthesizing current research to offer a comprehensive resource for professionals in academic research and drug development. We will delve into the molecular mechanisms, key enzymatic players, and the intricate signaling pathways governed by C18 dihydroceramide. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of signaling cascades and workflows to facilitate a deeper understanding of this burgeoning field.

Introduction: The Shifting Paradigm of Dihydroceramide Function

Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also potent signaling molecules that dictate cell fate. For decades, ceramide has been at the forefront of sphingolipid research, recognized for its potent ability to induce apoptosis and cell cycle arrest in cancer cells.[1][2] Its precursor, dihydroceramide, was largely viewed as a biologically inactive intermediate in the de novo sphingolipid synthesis pathway.[3][4] However, recent advancements in lipidomic technologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of dihydroceramide species, revealing their dynamic regulation and distinct biological functions.[5]

It is now understood that the accumulation of dihydroceramides, including the C18 species, can significantly impact cellular processes such as autophagy, endoplasmic reticulum (ER) stress, and, most notably, apoptosis and cell cycle regulation.[4][5] This has led to a paradigm shift, with dihydroceramide now being investigated as a potential therapeutic target in oncology and other diseases.[3][5] This guide will specifically focus on C18 dihydroceramide, a long-chain species whose roles are becoming increasingly defined.

The Central Role of Dihydroceramide Desaturase (DES)

The conversion of dihydroceramide to ceramide is catalyzed by the enzyme dihydroceramide desaturase (DES), which introduces a critical 4,5-trans double bond into the sphingoid backbone.[6][7] The activity of DES is a pivotal control point in determining the cellular balance between these two bioactive lipids. Inhibition or downregulation of DES leads to the accumulation of dihydroceramides and a corresponding decrease in ceramide levels, a state that has profound consequences for cell signaling.[6][8]

Several small molecules have been identified as inhibitors of DES, including the synthetic retinoid fenretinide (B1684555) (4-HPR) and the sphingosine (B13886) kinase 2 inhibitor ABC294640, which also exhibits off-target effects on DES.[5][9] These inhibitors have been instrumental in elucidating the specific functions of dihydroceramide accumulation.

C18 Dihydroceramide in Apoptosis

The role of C18 dihydroceramide in apoptosis is complex and often context-dependent, exhibiting both pro- and anti-apoptotic functions.

Anti-Apoptotic Effects

Accumulating evidence suggests that dihydroceramides can antagonize the pro-apoptotic actions of ceramides. Dihydroceramide has been shown to inhibit the formation of ceramide-induced channels in the mitochondrial outer membrane, a critical step for the release of pro-apoptotic factors like cytochrome c.[10][11] By hindering this process, dihydroceramide can attenuate the progression of apoptosis.

Studies have shown that knockdown of DES, leading to dihydroceramide accumulation, can protect cells from certain apoptotic stimuli. For instance, DES1 ablation in mouse embryonic fibroblasts conferred resistance to etoposide-induced apoptosis.[6][12]

Pro-Apoptotic Effects and Synergies

Conversely, in other contexts, the accumulation of C18 dihydroceramide has been linked to the induction of cell death. This can occur through several mechanisms, including the induction of ER stress and autophagy, which can, under certain conditions, lead to apoptosis.[5] For example, treatment of Kaposi's sarcoma-associated herpesvirus (KSHV)-infected primary effusion lymphoma (PEL) cells with exogenous dhC16-Cer or C18-Cer induced apoptosis, in part by upregulating specific ceramide synthases.[13]

C18 Dihydroceramide in Cell Cycle Regulation

Accumulation of dihydroceramides has been consistently linked to cell cycle arrest, primarily at the G0/G1 phase.[5][14] Inhibition of DES1 in human neuroblastoma cells led to an accumulation of dihydroceramides and resulted in G0/G1 cell cycle arrest.[15][16] This was associated with a decrease in the phosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S transition.[15][16]

The mechanism appears to involve the modulation of cyclin-dependent kinases (CDKs). While ceramide is known to inhibit CDK2 activity, leading to Rb hypophosphorylation and G0/G1 arrest, the precise downstream effectors of dihydroceramide in cell cycle control are still being fully elucidated.[17]

Signaling Pathways

The signaling pathways initiated by C18 dihydroceramide are multifaceted and interconnected with other stress response pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism by which dihydroceramide accumulation exerts its effects is through the induction of ER stress. The accumulation of these lipids within the ER membrane can disrupt protein folding and activate the unfolded protein response (UPR).[5] Key UPR signaling arms, including PERK, IRE1α, and ATF6, can be activated, leading to downstream effects on protein translation, chaperone expression, and, if the stress is prolonged, apoptosis.

Caption: C18 Dihydroceramide-induced ER Stress and UPR Signaling.

Autophagy

Dihydroceramide accumulation is a potent inducer of autophagy, a cellular recycling process that can promote either cell survival or cell death depending on the context.[18][19] The induction of autophagy by dihydroceramide is often linked to the ER stress response. For instance, THC treatment in glioma cells was shown to increase the dihydroceramide:ceramide ratio, leading to ER stress, inhibition of the Akt/mTORC1 pathway, and subsequent autophagy-mediated cell death.[18]

Caption: C18 Dihydroceramide-induced Autophagy Pathway.

Interaction with p53

The tumor suppressor protein p53 is a central hub in the cellular stress response, and its pathway intersects with sphingolipid signaling.[20][21] While the direct interaction between C18 dihydroceramide and p53 is not as well-defined as that of ceramide, the upstream pathways activated by dihydroceramide, such as ER stress and DNA damage response, are known to activate p53.[22] p53 can, in turn, influence the expression of enzymes involved in sphingolipid metabolism, creating complex feedback loops.[21][23]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of modulating C18 dihydroceramide levels.

Table 1: Effects of DES Inhibition on Cell Viability and Apoptosis

| Compound/Treatment | Cell Line | Concentration | Effect | Reference |

| Fenretinide (4-HPR) | SMS-KCNR Neuroblastoma | 2.32 µM (IC50 for DES1) | Inhibition of DES1, cytotoxicity | [9] |

| Etoposide | Des1+/+ MEFs | Not specified | ~30% cell death | [6] |

| Etoposide | Des1-/- MEFs | Not specified | <10% cell death | [6] |

| DES Knockdown + PDT | Human Head and Neck Squamous Carcinoma | N/A | Attenuated late apoptosis and cell death | [8] |

Table 2: C18 Dihydroceramide and Cell Cycle Regulation

| Treatment | Cell Line | Observation | Reference |

| DEGS1 Inhibition | Neuroblastoma cells | G0/G1 phase cell cycle arrest | [5] |

| DEGS1 Inhibition | Gastric carcinoma HCG27 cells | Delay in G1/S transition | [5] |

| DEGS-1 siRNA | SMS-KCNR Neuroblastoma | G0/G1 cell cycle arrest, decreased pRb | [15][16] |

Experimental Protocols

Quantification of C18 Dihydroceramide by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of C18 dihydroceramide from cultured cells.

Caption: Workflow for C18 Dihydroceramide Quantification by LC-MS/MS.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with compounds of interest for the specified duration.

-

Cell Harvesting and Lysis: Aspirate media, wash cells with ice-cold PBS, and scrape cells into a suitable buffer.

-

Internal Standard Spiking: Add a known amount of an internal standard (e.g., C17-dihydroceramide) to the cell lysate for normalization.

-

Lipid Extraction: Perform a biphasic lipid extraction using a chloroform:methanol:water mixture (e.g., Bligh-Dyer method). The lower organic phase containing the lipids is collected.

-

Drying and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipid film in a mobile phase compatible with the LC-MS/MS system.

-

LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with solvents such as methanol/water with formic acid and ammonium (B1175870) formate.[24] Detect C18 dihydroceramide and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).

-

Quantification: Generate a standard curve using known concentrations of C18 dihydroceramide and quantify the amount in the samples relative to the internal standard.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol outlines the steps for quantifying apoptosis in a cell population.

Methodology:

-

Cell Treatment: Treat cells with the desired compounds to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the procedure for analyzing the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The study of C18 dihydroceramide signaling is a rapidly evolving field with significant implications for our understanding of fundamental cellular processes and for the development of novel therapeutic strategies. It is now clear that C18 dihydroceramide is not merely an inert precursor but a bioactive lipid with distinct signaling roles in apoptosis and cell cycle regulation. The intricate interplay between C18 dihydroceramide, ceramide, and downstream signaling pathways such as ER stress and autophagy highlights the complexity of sphingolipid-mediated cell fate decisions.

Future research should focus on:

-

Elucidating the specific protein interactors of C18 dihydroceramide: Identifying the direct binding partners of C18 dihydroceramide will be crucial for understanding its precise molecular mechanisms of action.

-

Investigating the role of other dihydroceramide species: While this guide has focused on C18 dihydroceramide, other acyl chain length species likely have unique biological functions that warrant further investigation.

-

Translating preclinical findings into therapeutic applications: The development of specific and potent modulators of dihydroceramide metabolism, particularly DES inhibitors, holds promise for the treatment of cancer and other diseases characterized by dysregulated apoptosis and cell proliferation.

By continuing to unravel the complexities of C18 dihydroceramide signaling, the scientific community can pave the way for innovative therapeutic interventions that target this critical node in the sphingolipid network.

References

- 1. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 2. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. citedrive.com [citedrive.com]

- 5. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ablation of Dihydroceramide Desaturase Confers Resistance to Etoposide-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroceramide Desaturase Knockdown Impacts Sphingolipids and Apoptosis after Photodamage in Human Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroceramide desaturase knockdown impacts sphingolipids and apoptosis after photodamage in human head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - Ablation of Dihydroceramide Desaturase Confers Resistance to Etoposide-Induced Apoptosis In Vitro - figshare - Figshare [figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. air.unimi.it [air.unimi.it]

- 15. researchgate.net [researchgate.net]

- 16. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ceramide Signaling and p53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Folate Stress Induces Apoptosis via p53-dependent de Novo Ceramide Synthesis and Up-regulation of Ceramide Synthase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application